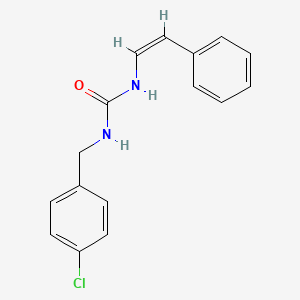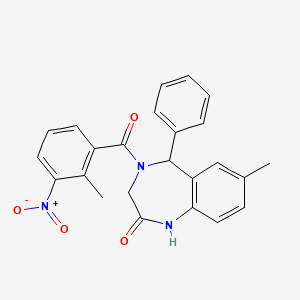
1-(3-(Methylthio)phenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Methylthio)phenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a novel organic compound that has generated interest due to its unique chemical structure and potential applications. The compound combines a phenyl group substituted with a methylthio moiety, a morpholino group, a pyrrolidinyl group, and a triazinyl group, connected through a urea linkage. Such intricate connectivity suggests versatile reactivity and promising functionality in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylthio)phenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea generally involves multi-step organic reactions. The process begins with the formation of intermediates such as 3-(Methylthio)aniline and 4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazine. These intermediates are then coupled through urea linkage under controlled conditions.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using catalysts and improved reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis might be employed to streamline the process, ensuring consistent quality and efficiency.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazinyl ring can be reduced under hydrogenation conditions.
Substitution: Various substituents can be introduced through nucleophilic aromatic substitution, especially on the triazinyl ring.
Hydrolysis: The urea linkage is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for the methylthio group.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Hydrolysis: Strong acids (HCl) or bases (NaOH).
Major Products Formed:
Sulfoxides/Sulfones: From oxidation of the methylthio group.
Reduced Triazine: From hydrogenation of the triazinyl ring.
Substituted Triazines: Various functionalized triazines from substitution reactions.
Decomposed products: From hydrolysis of the urea linkage.
科学研究应用
Chemistry: The compound can act as a building block for more complex molecules, potentially serving as a ligand in coordination chemistry or as a precursor for polymers.
Biology: Due to its unique structure, it may exhibit bioactivity, making it a candidate for pharmaceutical research, particularly in the development of new drugs with specific molecular targets.
Medicine: Its potential bioactivity suggests applications in drug discovery, including as a potential inhibitor for specific enzymes or receptors.
Industry: In materials science, the compound could contribute to the development of new materials with specialized properties, such as enhanced stability or reactivity.
作用机制
The compound’s mechanism of action would depend on its application. For instance, in a pharmaceutical context, it might interact with specific proteins or enzymes, altering their activity by binding to active sites or allosteric sites. The detailed mechanism would require experimental validation, often involving binding studies and molecular docking simulations.
相似化合物的比较
1-(3-(Methylthio)phenyl)-3-(1,3,5-triazin-2-yl)urea: Lacks the morpholino and pyrrolidinyl groups.
1-(3-(Methylthio)phenyl)-3-(4-morpholino-1,3,5-triazin-2-yl)urea: Similar but without the pyrrolidinyl substitution.
1-(3-(Methylthio)phenyl)-3-((4-morpholino-6-methyl-1,3,5-triazin-2-yl)methyl)urea: Similar but with a methyl group instead of pyrrolidinyl.
Uniqueness: The presence of both morpholino and pyrrolidinyl groups in the triazinyl ring, combined with the methylthio-phenyl group, gives the compound unique steric and electronic properties. This combination could result in specific and potent interactions in various chemical or biological contexts, distinguishing it from other similar compounds.
That's quite a compound you've got there! Anything you'd like to delve into more deeply?
属性
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2S/c1-30-16-6-4-5-15(13-16)22-20(28)21-14-17-23-18(26-7-2-3-8-26)25-19(24-17)27-9-11-29-12-10-27/h4-6,13H,2-3,7-12,14H2,1H3,(H2,21,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCZNCJAWTUTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2824146.png)

![7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2824149.png)
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide](/img/structure/B2824150.png)

![2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate](/img/structure/B2824153.png)








